![molecular formula C9H9NO3 B12422089 2-(benzoyl(15N)amino)acetic acid](/img/structure/B12422089.png)
2-(benzoyl(15N)amino)acetic acid
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Overview
Description
2-(benzoyl(15N)amino)acetic acid is a compound of interest in various scientific fields due to its unique structure and properties. This compound features a benzoyl group attached to an amino group, which is further connected to an acetic acid moiety. The presence of the nitrogen-15 isotope makes it particularly valuable for research applications, especially in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzoyl(15N)amino)acetic acid typically involves the reaction of benzoyl chloride with glycine labeled with nitrogen-15. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like dichloromethane
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity. The use of automated systems and reactors can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(benzoyl(15N)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoyl oxides
Reduction: Benzyl derivatives
Substitution: Various substituted amino acids
Scientific Research Applications
2-(benzoyl(15N)amino)acetic acid, a labeled compound with a benzoyl group attached to an amino acid, has applications across various scientific disciplines. The inclusion of nitrogen-15 (15N) allows for its use in tracing metabolic pathways and studying molecular interactions.
Scientific Research Applications
This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry.
Chemistry
- It serves as a precursor in synthesizing more complex molecules.
- In the synthesis of N-benzoyl amino acids and N-benzoylamino esters, these compounds can be building blocks for constructing peptides and proteins .
Biology
- It is utilized in isotope labeling studies to trace metabolic pathways.
Medicine
- It is investigated for potential therapeutic properties and as a diagnostic tool.
Industry
- It is employed in producing labeled compounds for various industrial applications.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation: Forms corresponding oxides using oxidizing agents like potassium permanganate and chromium trioxide.
- Reduction: Converts the benzoyl group to a benzyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: The amino group can participate in nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products Formed
- Oxidation: Benzoyl oxides
- Reduction: Benzyl derivatives
- Substitution: Substituted amino acids
N-benzoyl Amino Acids and Esters
Mechanism of Action
The mechanism of action of 2-(benzoyl(15N)amino)acetic acid involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, while the nitrogen-15 label allows for tracking and studying these interactions. The pathways involved may include metabolic processes where the compound is incorporated and subsequently metabolized, providing insights into its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-aminobenzoxazole
- 2-aminobenzothiazole
- 2-arylbenzothiazole
Uniqueness
2-(benzoyl(15N)amino)acetic acid is unique due to the presence of the nitrogen-15 isotope, which makes it particularly useful for isotope labeling studies. This feature distinguishes it from other similar compounds that do not have this isotopic label, thereby enhancing its utility in research applications.
Biological Activity
2-(benzoyl(15N)amino)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. The incorporation of stable isotopes, such as 15N, can enhance the understanding of its metabolic pathways and interactions within biological systems. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the acylation of amino acids with benzoyl chloride derivatives. Various methods have been reported for synthesizing amino acid derivatives, emphasizing the efficiency of using benzylamine and acetonitrile as solvents for nucleophilic substitutions .
Table 1: Summary of Synthesis Methods
Method | Key Reagents | Yield (%) | Reference |
---|---|---|---|
Nucleophilic Substitution | Benzylamine, Acetonitrile | 85 | |
Acylation | Benzoyl chloride | 90 | |
Hydrogenation | Acetic acid | 75 |
The biological activity of this compound is attributed to its ability to modulate various biochemical pathways. It has been shown to interact with enzymes involved in amino acid metabolism and may exhibit anti-tumor properties through the inhibition of specific cellular pathways.
Antiviral Activity
Recent studies have demonstrated that compounds similar to this compound exhibit antiviral activity against HIV-1. For instance, compounds in related studies showed percentage inhibition rates exceeding 50% against the IN-LEDGF/p75 interaction, which is crucial for viral replication .
Table 2: Antiviral Activity Overview
Compound | Percentage Inhibition (%) | Cytotoxicity (CC50 µM) | Reference |
---|---|---|---|
Compound A | 89 | >200 | |
Compound B | 85 | 158.4 | |
This compound | TBD | TBD | TBD |
Study on Antitumor Activity
A study involving the prodrugs of camptothecin highlighted the importance of structure-activity relationships in developing effective anticancer agents. The incorporation of 15N-labeled amino acids was shown to enhance the understanding of their pharmacokinetics and mechanisms of action in tumor cells .
Cytotoxicity Assessment
Cytotoxicity assays conducted on various derivatives indicated that while some compounds exhibited significant antiviral activity, their cytotoxic effects were also notable. For instance, compounds with CC50 values below 100 µM were categorized as moderately toxic, suggesting a careful balance between efficacy and safety must be achieved in drug design .
Table 3: Cytotoxicity Results
Compound | CC50 (µM) | Toxicity Level |
---|---|---|
Auranofin | 1.6 | High |
Compound C | >100 | Low |
Compound D | <100 | Moderate |
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
2-(benzoyl(15N)amino)acetic acid |
InChI |
InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i10+1 |
InChI Key |
QIAFMBKCNZACKA-DETAZLGJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)[15NH]CC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)O |
Origin of Product |
United States |
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